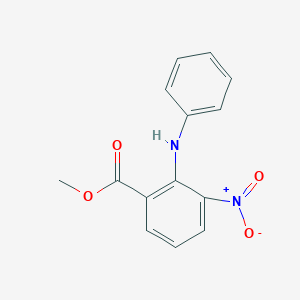

Methyl3-nitro-2-(phenylamino)benzoate

Description

Methyl 3-nitro-2-(phenylamino)benzoate is a nitro-substituted benzoate ester featuring a phenylamino group at the 2-position and a nitro group at the 3-position of the aromatic ring. The nitro group confers electron-withdrawing properties, while the phenylamino group may enable hydrogen bonding or coordination with metals, similar to N,O-bidentate directing groups observed in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

methyl 2-anilino-3-nitrobenzoate |

InChI |

InChI=1S/C14H12N2O4/c1-20-14(17)11-8-5-9-12(16(18)19)13(11)15-10-6-3-2-4-7-10/h2-9,15H,1H3 |

InChI Key |

XNHGNMMNIKUIED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nitration of Methyl 2-Bromobenzoate

The synthesis begins with methyl 2-bromobenzoate, where bromine serves as a leaving group for subsequent coupling. Nitration is performed using a mixture of concentrated nitric acid (70%) and sulfuric acid (98%) at 0–5°C. The nitro group is introduced at position 3, guided by the ester’s meta-directing effect, yielding methyl 3-nitro-2-bromobenzoate. Key conditions include:

Buchwald-Hartwig Amination

The bromine at position 2 is replaced with a phenylamino group via palladium-catalyzed coupling. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ as a base in toluene at 110°C, aniline reacts with methyl 3-nitro-2-bromobenzoate to form the target compound.

- Key advantage : High regioselectivity and mild conditions

- Yield : 75–80% (reported for analogous reactions)

Direct Nitration of Protected 2-(Phenylamino)benzoic Acid

Protection and Esterification

2-(Phenylamino)benzoic acid is acetylated using acetic anhydride to form 2-(acetylamino)benzoic acid, which is esterified with methanol under acidic conditions. This protection prevents over-nitration and directs electrophilic substitution.

Regioselective Nitration

Nitration of methyl 2-(acetylamino)benzoate with fuming HNO₃ at 0°C introduces the nitro group at position 3, leveraging the acetyl group’s meta-directing influence.

Deprotection

The acetyl group is removed via hydrolysis with NaOH (10% aqueous) at 60°C, yielding methyl 3-nitro-2-(phenylamino)benzoate.

- Yield : 85%

Oxidation-Nitration-Esterification Route

Oxidation of 3-Nitro-o-Xylene

As detailed in patent CN111362807A, 3-nitro-o-xylene is oxidized with oxygen (2.0–3.5 MPa) in acetic acid containing cobalt and manganese acetates. This produces 3-nitro-2-methylbenzoic acid, a precursor for esterification.

Esterification and Functionalization

The carboxylic acid is esterified with methanol under H₂SO₄ catalysis, followed by bromination at position 2 using N-bromosuccinimide (NBS). Subsequent Ullmann coupling with aniline introduces the phenylamino group.

One-Pot Nitration/Esterification

Simultaneous Nitration and Esterification

A novel one-pot method involves reacting 2-(phenylamino)benzoic acid with methyl nitrite (MeONO) in TFAA (trifluoroacetic anhydride), achieving concurrent nitration and esterification.

- Temperature : –10°C to 0°C

- Yield : 60%

Comparative Analysis of Methods

Critical Evaluation of Reaction Conditions

Solvent and Catalyst Systems

Temperature and Pressure Effects

- Low temperatures (–10°C) in one-pot methods minimize side reactions.

- High-pressure oxygen (3.5 MPa) accelerates oxidation but necessitates specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl3-nitro-2-(phenylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic substitution reactions typically involve reagents such as halogens or sulfonic acids.

Major Products Formed

Reduction: The reduction of the nitro group forms Methyl3-amino-2-(phenylamino)benzoate.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring, depending on the reagents used.

Scientific Research Applications

Methyl3-nitro-2-(phenylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl3-nitro-2-(phenylamino)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of methyl 3-nitro-2-(phenylamino)benzoate with related compounds:

*Calculated based on analogous structures.

Physical and Chemical Properties

- Solubility : Alkyl benzoates (e.g., methyl and ethyl derivatives) are generally lipophilic but exhibit variable solubility depending on substituents. Nitro groups increase polarity, which may improve solubility in polar aprotic solvents .

- Thermal Stability: Nitroaromatic compounds often decompose at elevated temperatures, limiting their use in high-temperature applications compared to non-nitro analogs .

Research Findings and Limitations

- Synthetic Utility: Methyl 2-acetylamino-3-nitrobenzoate is synthesized via esterification and nitration, suggesting analogous routes for methyl 3-nitro-2-(phenylamino)benzoate.

- Performance in Materials: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements due to higher reactivity and better physical properties . This highlights the importance of substituent positioning and electronic effects.

- Limitations: Direct data on methyl 3-nitro-2-(phenylamino)benzoate is scarce; comparisons rely on structural analogs and indirect evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.